Cas no 1261567-21-8 (3,4'-Dichloro-2'-methoxypropiophenone)

3,4'-Dichloro-2'-methoxypropiophenone Chemical and Physical Properties
Names and Identifiers
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- 3,4'-Dichloro-2'-methoxypropiophenone
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- Inchi: 1S/C10H10Cl2O2/c1-14-10-6-7(12)2-3-8(10)9(13)4-5-11/h2-3,6H,4-5H2,1H3
- InChI Key: VVDOTXLJHWHZHB-UHFFFAOYSA-N
- SMILES: ClCCC(C1C=CC(=CC=1OC)Cl)=O
Computed Properties
- Exact Mass: 232.0057849 g/mol
- Monoisotopic Mass: 232.0057849 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 233.09
- Topological Polar Surface Area: 26.3
- XLogP3: 2.7
3,4'-Dichloro-2'-methoxypropiophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015031152-1g |
3,4'-Dichloro-2'-methoxypropiophenone |
1261567-21-8 | 97% | 1g |
$1475.10 | 2023-09-03 | |
Alichem | A015031152-250mg |
3,4'-Dichloro-2'-methoxypropiophenone |
1261567-21-8 | 97% | 250mg |
$504.00 | 2023-09-03 | |
Alichem | A015031152-500mg |
3,4'-Dichloro-2'-methoxypropiophenone |
1261567-21-8 | 97% | 500mg |
$798.70 | 2023-09-03 |
3,4'-Dichloro-2'-methoxypropiophenone Related Literature
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
Additional information on 3,4'-Dichloro-2'-methoxypropiophenone
Professional Introduction to 3,4'-Dichloro-2'-methoxypropiophenone (CAS No: 1261567-21-8)
3,4'-Dichloro-2'-methoxypropiophenone, identified by the Chemical Abstracts Service Number (CAS No) 1261567-21-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including the presence of both chloro and methoxy substituents on a phenolic backbone, make it a versatile building block for further functionalization.
The molecular structure of 3,4'-Dichloro-2'-methoxypropiophenone consists of a propiophenone core substituted with two chlorine atoms at the 3 and 4' positions, and a methoxy group at the 2' position. This arrangement imparts distinct reactivity patterns that are exploited in synthetic chemistry. The chlorine atoms are electron-withdrawing groups that can activate adjacent carbon centers for nucleophilic substitution reactions, while the methoxy group introduces polarity and can participate in hydrogen bonding interactions. These characteristics make the compound an attractive candidate for constructing more complex molecules.
In recent years, there has been a surge in research focused on developing novel pharmaceuticals with improved efficacy and reduced side effects. 3,4'-Dichloro-2'-methoxypropiophenone has emerged as a key intermediate in several drug discovery programs. Its role in synthesizing heterocyclic compounds, which are prevalent in many bioactive molecules, has been particularly noteworthy. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in inflammatory pathways. The structural motif present in 3,4'-Dichloro-2'-methoxypropiophenone is often incorporated into molecules designed to modulate protein-protein interactions or to enhance binding affinity to target enzymes.
One of the most compelling aspects of 3,4'-Dichloro-2'-methoxypropiophenone is its utility in constructing biphenyl derivatives. These compounds are of great interest due to their broad spectrum of biological activities. The chloro and methoxy substituents provide handles for further chemical modifications, allowing chemists to fine-tune the properties of the resulting molecules. For example, researchers have utilized this intermediate to synthesize compounds with potential applications in antiviral and anticancer therapies. The ability to introduce additional functional groups while retaining the core structure of 3,4'-Dichloro-2'-methoxypropiophenone offers unparalleled flexibility in drug design.
The synthetic methodologies involving 3,4'-Dichloro-2'-methoxypropiophenone have seen significant advancements in recent years. Modern synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have enabled the efficient construction of complex derivatives with high enantioselectivity. These methods have not only improved the yield and purity of target compounds but also opened new avenues for exploring structure-activity relationships (SAR). The development of greener synthetic routes has also been a focus area, with researchers striving to minimize waste and reduce environmental impact.
In academic research, 3,4'-Dichloro-2'-methoxypropiophenone has been employed as a model substrate for studying reaction mechanisms and developing new catalytic systems. Its reactivity profile provides valuable insights into how different functional groups influence chemical transformations. Computational studies have further complemented experimental work by predicting reaction outcomes and identifying optimal reaction conditions. These efforts have contributed to a deeper understanding of how small organic molecules can be transformed into complex pharmacophores.
The pharmaceutical industry has also recognized the importance of 3,4'-Dichloro-2'-methoxypropiophenone as a building block for drug candidates. Several multinational corporations have included this compound in their internal libraries for screening against various disease targets. Its versatility has led to its incorporation into multiple drug discovery campaigns aimed at addressing unmet medical needs. The success stories involving derivatives of 3,4'-Dichloro-2'-methoxypropiophenone underscore its significance in modern medicinal chemistry.
Looking ahead, the future prospects for 3,4'-Dichloro-2'-methoxypropiophenone appear promising. As research continues to uncover new biological targets and therapeutic strategies, demand for high-quality intermediates like this one is expected to grow. Innovations in synthetic chemistry will likely expand its utility even further, enabling access to novel chemical space that was previously inaccessible. Collaborative efforts between academia and industry will be crucial in harnessing its full potential and translating laboratory discoveries into clinical applications.
In conclusion,3,4'-Dichloro-2'-methoxypropiophenone (CAS No: 1261567-21-8) is a multifaceted compound with significant implications for pharmaceutical research and development. Its unique structural features and reactivity patterns make it an indispensable tool for synthetic chemists working on next-generation therapeutics. As advancements continue to emerge from both academic laboratories and industrial settings,3,4'-Dichloro-2 '-methoxypropiophenone will undoubtedly remain at the forefront of drug discovery efforts.
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